2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O/c1-13-5-7-15(8-6-13)17-9-10-18-22-23(19(25)24(18)21-17)12-14-3-2-4-16(20)11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTNIELBXZAJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC(=CC=C4)Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzylamine with p-tolylhydrazine to form an intermediate hydrazone, which then undergoes cyclization with a suitable pyridazine derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues of the Triazolopyridazine Core
Key Observations from Structural Modifications
A. Substituent Effects on Bioactivity
- Halogenated Benzyl Groups: The 3-bromobenzyl group in the target compound contrasts with 4-chlorobenzyl in 13f ().
- Aromatic vs. Aliphatic Substituents : The para-tolyl group (aromatic) in the target compound differs from aliphatic sulfonamide groups in 13f and amines in Squibb derivatives (). Aliphatic groups often improve solubility but may reduce target specificity .
B. Impact on Pharmacological Targets
- BRD4 Inhibition : Compound 6 () demonstrates that trifluoromethyl and indole substituents enable bromodomain binding, suggesting that bulky groups at position 3 (e.g., bromobenzyl) could similarly modulate epigenetic targets .
- Antiproliferative Activity : Derivatives in lost thrombin inhibitory activity but gained antiproliferative effects when benzamidine was replaced with triazolopyridazine moieties. This highlights the scaffold’s adaptability for diverse therapeutic outcomes .
Biological Activity
The compound 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a member of the triazolo-pyridazine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects and mechanism of action against various cancer cell lines.
- Molecular Formula : C19H15BrN4O
- Molecular Weight : 395.3 g/mol
- CAS Number : 1251589-96-4
Biological Activity Overview
Research indicates that compounds within the triazolo-pyridazine class exhibit significant biological activity, particularly as inhibitors of various kinases involved in cancer progression. The specific compound has been evaluated for its cytotoxicity against several cancer cell lines and its inhibitory effects on c-Met kinase.
Cytotoxicity Studies
In vitro studies have demonstrated that 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exhibits moderate to significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate that the compound is particularly potent against lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with IC50 values below 5 μM considered indicative of strong activity .
The mechanism through which this compound exerts its effects appears to involve inhibition of the c-Met kinase pathway. The c-Met receptor is often overexpressed in various cancers and is associated with tumor growth and metastasis. The compound's binding affinity for c-Met was found to be comparable to that of Foretinib, a known c-Met inhibitor:
| Compound | IC50 (μM) |
|---|---|
| 2-(3-bromobenzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | 0.090 |
| Foretinib | 0.019 |
This suggests that the compound not only inhibits cell proliferation but also induces apoptosis in affected cells .
Case Studies
A series of studies have highlighted the efficacy of triazolo-pyridazine derivatives in preclinical models:
- Cytotoxicity Evaluation : A study evaluated multiple derivatives including the target compound against A549 and MCF-7 cells using the MTT assay. Results indicated that compounds with halogen substitutions exhibited varied degrees of cytotoxicity but maintained a favorable profile compared to traditional chemotherapeutics .
- Apoptosis Induction : Further investigations into the apoptotic pathways revealed that treatment with this compound led to late-stage apoptosis in A549 cells and cell cycle arrest in the G0/G1 phase, indicating a potential mechanism for its anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
